![molecular formula C11H10ClNO2 B12871974 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone typically involves the chlorination of 2-ethylbenzo[d]oxazole. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a ketone or carboxylic acid.
Scientific Research Applications
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
- 2-Chloro-1-oxazol-4-yl-ethanone
- 2-Chloro-1-oxazol-2-yl-ethanone
Uniqueness
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-1-(2-ethyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-2-10-13-11-7(8(14)6-12)4-3-5-9(11)15-10/h3-5H,2,6H2,1H3 |
InChI Key |
QBUSNXIVTAUZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


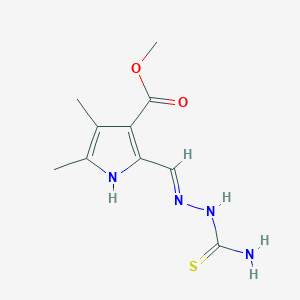
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
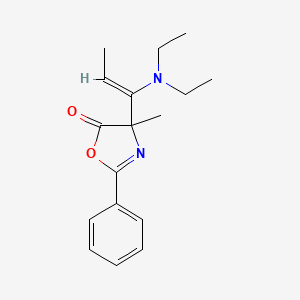
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)
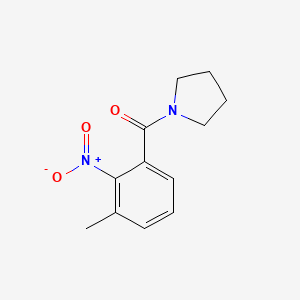
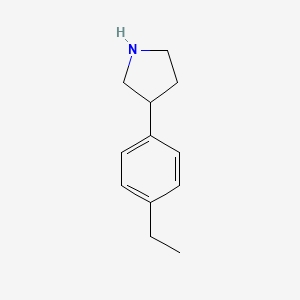
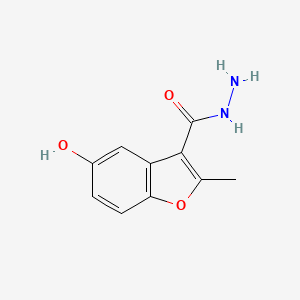
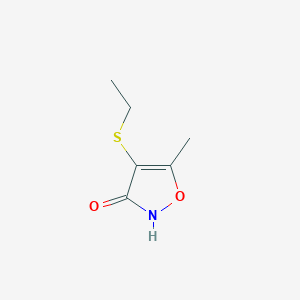
![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
